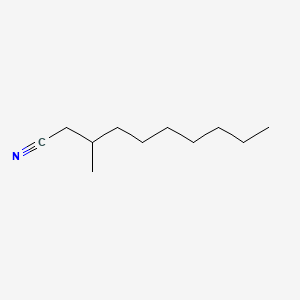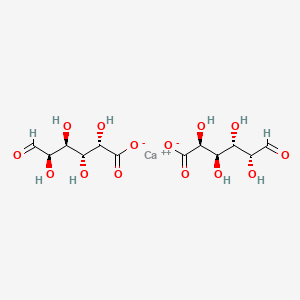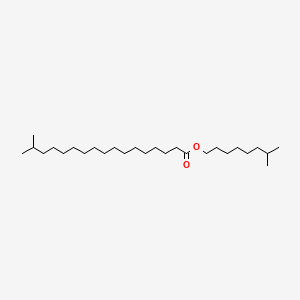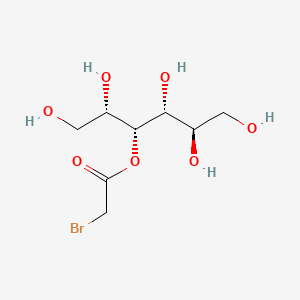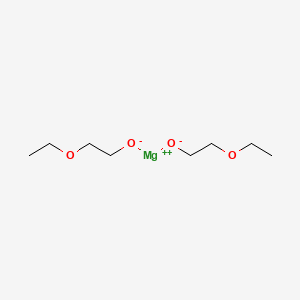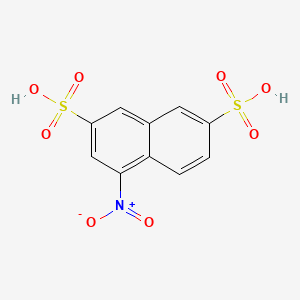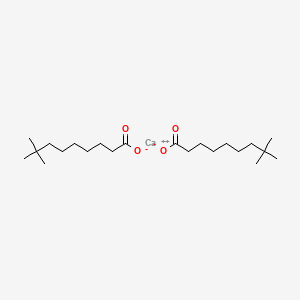
Calcium(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium(2+) neoundecanoate is a chemical compound with the molecular formula C22H42CaO4. It is a calcium salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium(2+) neoundecanoate can be synthesized through a reaction between neoundecanoic acid and calcium carbonate. The reaction typically involves mixing neoundecanoic acid with calcium carbonate in the presence of water, followed by heating to facilitate the reaction. The resulting product is then purified to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as filtration, drying, and crystallization to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium(2+) neoundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Calcium(2+) neoundecanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mechanism of Action
The mechanism of action of calcium(2+) neoundecanoate involves its interaction with specific molecular targets and pathways. As a calcium salt, it can influence calcium signaling pathways, which play a crucial role in various cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications as calcium stearate.
Calcium oleate: Used in the production of soaps and as an emulsifying agent.
Uniqueness
Calcium(2+) neoundecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to other calcium salts of fatty acids. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
93894-46-3 |
|---|---|
Molecular Formula |
C22H42CaO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
calcium;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
SXFCOIPRXZZEGR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



